molecular formula C13H12BrNO3 B1532095 Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate CAS No. 872714-50-6

Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate

Cat. No. B1532095
Key on ui cas rn: 872714-50-6
M. Wt: 310.14 g/mol
InChI Key: JQGFRMBBTLWQHW-UHFFFAOYSA-N
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Patent
US07691850B2

Procedure details

PBr3 (64.5 g, 22.5 mL, 0.239 mole) was added dropwise to a stirred, ice cold suspension of 4-hydroxy-6-methoxy-quinoline-3-carboxylic acid ethyl ester (59 g, 0.239 mole) in DMF (750 mL); the temperature rose to 15-20° C. for 30 min and then dropped to ca. 5° C. (the starting material dissolved fairly quickly and a new solid precipitated out). After 3 hr the solid was collected, washed sequentially with cold DMF, hexane, and water, then was dried at 40° C. in vacuo overnight to give the title compound (41 g, 78%): LC/MS (ES) m/e 310/312 (M+H)+.
Name
Quantity
22.5 mL
Type
reactant
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].[CH2:5]([O:7][C:8]([C:10]1[CH:11]=[N:12][C:13]2[C:18]([C:19]=1O)=[CH:17][C:16]([O:21][CH3:22])=[CH:15][CH:14]=2)=[O:9])[CH3:6]>CN(C=O)C>[CH2:5]([O:7][C:8]([C:10]1[CH:11]=[N:12][C:13]2[C:18]([C:19]=1[Br:2])=[CH:17][C:16]([O:21][CH3:22])=[CH:15][CH:14]=2)=[O:9])[CH3:6]

Inputs

Step One
Name
Quantity
22.5 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
59 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=NC2=CC=C(C=C2C1O)OC
Name
Quantity
750 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
dropped to ca. 5° C. (the starting material
DISSOLUTION
Type
DISSOLUTION
Details
dissolved fairly quickly
CUSTOM
Type
CUSTOM
Details
a new solid precipitated out)
CUSTOM
Type
CUSTOM
Details
After 3 hr the solid was collected
Duration
3 h
WASH
Type
WASH
Details
washed sequentially with cold DMF, hexane, and water
CUSTOM
Type
CUSTOM
Details
was dried at 40° C. in vacuo overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NC2=CC=C(C=C2C1Br)OC
Measurements
Type Value Analysis
AMOUNT: MASS 41 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 55.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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